![molecular formula C25H27N5O3 B2873783 8-[(Dibenzylamino)methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione CAS No. 862979-95-1](/img/no-structure.png)
8-[(Dibenzylamino)methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(Dibenzylamino)methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione, also known as DBMPO, is a synthetic compound that has been used in various scientific research applications. It is a purine derivative that has shown potential as a radical scavenger and antioxidant.
Mécanisme D'action
8-[(Dibenzylamino)methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione acts as a radical scavenger by trapping free radicals and forming stable adducts. It can scavenge various types of free radicals, including superoxide anion, hydroxyl radical, and alkoxyl radical. This compound can also act as an antioxidant by donating hydrogen atoms to free radicals and preventing their propagation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can protect cells from oxidative stress and prevent DNA damage. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
8-[(Dibenzylamino)methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione has several advantages for lab experiments. It is a stable and non-toxic compound that can be easily synthesized. This compound can be used in a variety of biological systems, including cells, tissues, and whole organisms. However, there are also some limitations to the use of this compound. It can react with other compounds in biological systems, leading to the formation of artifacts. Additionally, this compound can interfere with some biochemical assays, such as those that measure reactive oxygen species.
Orientations Futures
There are several future directions for the use of 8-[(Dibenzylamino)methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione in scientific research. One potential application is in the development of new antioxidants and radical scavengers for the treatment of various diseases. This compound can also be used to investigate the role of free radicals in aging and age-related diseases. Additionally, this compound can be used in the development of new imaging techniques for the detection of free radicals in vivo.
Méthodes De Synthèse
8-[(Dibenzylamino)methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione can be synthesized by the reaction of 8-bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione with dibenzylamine in the presence of a base. The reaction yields this compound as a white crystalline solid with a melting point of 210-213°C.
Applications De Recherche Scientifique
8-[(Dibenzylamino)methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione has been extensively used in scientific research as a spin trap for the detection of free radicals. It is a stable nitroxide radical that can be used to detect and quantify reactive oxygen species (ROS) and reactive nitrogen species (RNS) in various biological systems. This compound has also been used in electron paramagnetic resonance (EPR) spectroscopy studies to investigate the mechanism of action of antioxidants and radical scavengers.
Propriétés
Numéro CAS |
862979-95-1 |
|---|---|
Formule moléculaire |
C25H27N5O3 |
Poids moléculaire |
445.523 |
Nom IUPAC |
8-[(dibenzylamino)methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione |
InChI |
InChI=1S/C25H27N5O3/c1-17(18(2)31)30-21(26-23-22(30)24(32)27-25(33)28(23)3)16-29(14-19-10-6-4-7-11-19)15-20-12-8-5-9-13-20/h4-13,17H,14-16H2,1-3H3,(H,27,32,33) |
Clé InChI |
VWKIXXLRTVYOGF-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C)N1C(=NC2=C1C(=O)NC(=O)N2C)CN(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



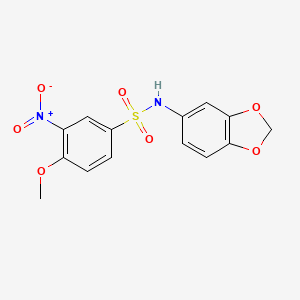
![2-amino-N-[2-(pyrrolidin-1-yl)ethyl]butanamide dihydrochloride](/img/structure/B2873703.png)
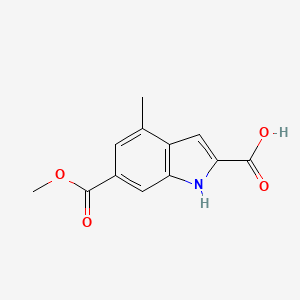
![N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2873708.png)
![(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methylidene)amino 2,2-dichloroacetate](/img/structure/B2873710.png)
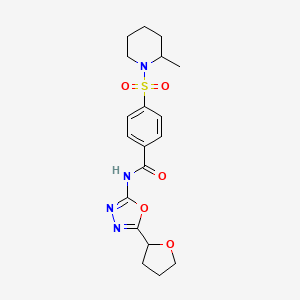
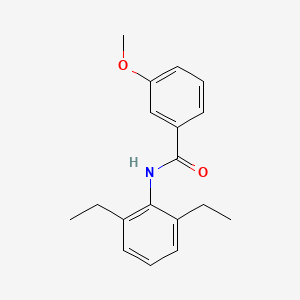
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(1H-indol-2-yl)methyl]propanamide](/img/structure/B2873714.png)
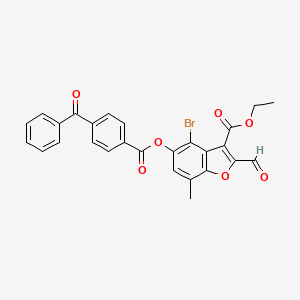
![7-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2873716.png)

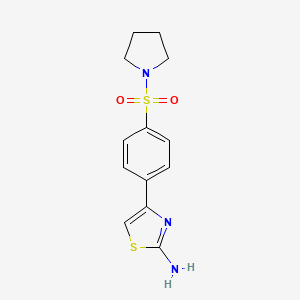
![1-(2,3-Dihydroindol-1-yl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone](/img/structure/B2873720.png)
